Dimethyl 4-chloropyridine-2,5-dicarboxylate
CAS No.: 1227945-09-6
Cat. No.: VC13551310
Molecular Formula: C9H8ClNO4
Molecular Weight: 229.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227945-09-6 |
|---|---|
| Molecular Formula | C9H8ClNO4 |
| Molecular Weight | 229.62 g/mol |
| IUPAC Name | dimethyl 4-chloropyridine-2,5-dicarboxylate |
| Standard InChI | InChI=1S/C9H8ClNO4/c1-14-8(12)5-4-11-7(3-6(5)10)9(13)15-2/h3-4H,1-2H3 |
| Standard InChI Key | KSVZJSRVRPYAIE-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC=C(C(=C1)Cl)C(=O)OC |
| Canonical SMILES | COC(=O)C1=NC=C(C(=C1)Cl)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Dimethyl 4-chloropyridine-2,6-dicarboxylate (C₉H₈ClNO₄) features a pyridine ring substituted with chlorine at position 4 and methyl ester groups at positions 2 and 6. The International Union of Pure and Applied Chemistry (IUPAC) name is dimethyl 4-chloropyridine-2,6-dicarboxylate, with synonyms including 4-chloro-2,6-pyridinedicarboxylic acid dimethyl ester .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 5371-70-0 | |
| Molecular Formula | C₉H₈ClNO₄ | |
| Molecular Weight | 229.62 g/mol | |
| Beilstein Reference | 197075 | |
| MDL Number | MFCD02612781 |
The chlorine atom’s electronegativity and the ester groups’ electron-withdrawing effects render the pyridine ring highly reactive toward nucleophilic substitution and hydrolysis .
Physicochemical Properties
Thermal and Solubility Characteristics
Commercial specifications from Thermo Fisher Scientific and Avantor/VWR indicate a melting point range of 139–144°C and pale yellow crystalline appearance . The compound is slightly soluble in water but dissolves in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Table 2: Physical and Safety Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 139–144°C | |
| Purity | ≥97–98% | |
| Storage Conditions | 2–8°C, dry inert atmosphere | |
| Hygroscopicity | Moderate |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While detailed synthetic protocols are proprietary, the esterification of 4-chloropyridine-2,6-dicarboxylic acid with methanol under acidic catalysis (e.g., sulfuric acid) is a plausible route. Industrial processes likely employ continuous flow reactors to optimize yield and purity .
Purification and Quality Control
Recrystallization from ethanol or chromatographic methods (e.g., silica gel with ethyl acetate/hexane) achieve >97% purity. Analytical techniques include:
Reactivity and Functionalization
Nucleophilic Substitution
The 4-chloro group undergoes displacement with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents. For example, reaction with sodium methoxide yields dimethyl 4-methoxypyridine-2,6-dicarboxylate .
Hydrolysis Reactions
Acidic or basic hydrolysis converts ester groups to carboxylic acids, producing 4-chloropyridine-2,6-dicarboxylic acid, a precursor for metal-organic frameworks (MOFs) .
Table 3: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | NaOMe, DMSO, 80°C | 4-Methoxy derivative |
| Acid Hydrolysis | HCl, reflux | Dicarboxylic acid |
Industrial and Pharmaceutical Applications
Agrochemical Intermediates
The compound’s chlorine and ester groups enable synthesis of herbicides and insecticides. For instance, coupling with thiourea derivatives yields potent fungicides .
Pharmaceutical Building Block
It serves as a precursor for kinase inhibitors and antibacterial agents. Derivatives inhibit metallo-β-lactamases (MBLs), enhancing antibiotic efficacy against resistant pathogens .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume